REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+].[Na+].[Na+].[Cl-].[Ca+2:10].[Cl-]>O>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:10].[Ca+2:10].[Ca+2:10].[P:1]([O-:5])([O-:4])([O-:3])=[O:2] |f:0.1.2.3,4.5.6,8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
45.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |